4-Fluoro-N-methylbenzylamine
Overview
Description
4-Fluoro-N-methylbenzylamine is an organic compound with the chemical formula C8H10FN. It is a derivative of benzylamine, where a fluorine atom is substituted at the para position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is a colorless to light yellow liquid at room temperature and is known for its use as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-N-methylbenzylamine can be synthesized through the reaction of benzylamine with hydrogen fluoride. The reaction typically involves the following steps:
Reaction Setup: Benzylamine is reacted with hydrogen fluoride under controlled temperature conditions.
Reaction Conditions: The reaction is carried out at an appropriate temperature to ensure the formation of the desired product.
Purification: The product is then purified through appropriate treatment and purification methods to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reaction: The reaction of benzylamine with hydrogen fluoride is conducted in large reactors.
Purification and Isolation: The product is purified using industrial purification techniques such as distillation or crystallization.
Quality Control: The final product undergoes quality control to ensure it meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-methylbenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Acylation: It can react with acylating agents to form amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases. The reaction is typically carried out in polar solvents such as ethanol or dichloromethane.
Acylation: Acyl chlorides or anhydrides are used as acylating agents, and the reaction is conducted in the presence of a base such as pyridine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzylamines.
Acylation: Amides.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
4-Fluoro-N-methylbenzylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Employed in the study of enzyme interactions and as a ligand in metal-catalyzed reactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-N-methylbenzylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and participating in catalytic reactions. It can also interact with enzymes, influencing their activity and function. The presence of the fluorine atom enhances its reactivity and binding affinity in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the methyl group on the nitrogen atom.
4-Fluoro-α-methylbenzylamine: Similar structure with an additional methyl group on the alpha carbon.
4-Fluoro-N-methylaniline: Similar structure but with an aniline group instead of a benzylamine group
Uniqueness
4-Fluoro-N-methylbenzylamine is unique due to the presence of both the fluorine atom and the methyl group on the nitrogen atom. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIQLSCDIEJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353121 | |
Record name | 4-Fluoro-N-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-66-3 | |
Record name | 4-Fluoro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-N-methylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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